molecular formula C19H22BrF3N6O2 B529349 N-(2-(Trifluoromethoxy)-4-bromobenzyl)-1-(4-(methylamino)-6-methyl-1,3,5-triazine-2-yl)piperidine-4-carboxamide

N-(2-(Trifluoromethoxy)-4-bromobenzyl)-1-(4-(methylamino)-6-methyl-1,3,5-triazine-2-yl)piperidine-4-carboxamide

Cat. No.: B529349
M. Wt: 503.3 g/mol
InChI Key: PVTFEAGMCGMRRS-UHFFFAOYSA-N
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Description

CHEMBL2392692 is a bioactive molecule cataloged in the ChEMBL database, known for its potential therapeutic properties. This compound has been studied for its inhibitory effects on specific enzymes, making it a candidate for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CHEMBL2392692 typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds through reactions such as alkylation, acylation, and cyclization. Each step requires precise control of reaction conditions, including temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of CHEMBL2392692 would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

CHEMBL2392692 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific functional groups present in CHEMBL2392692 and the conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

CHEMBL2392692 has a wide range of applications in scientific research:

    Chemistry: Used as a reference compound in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its effects on biological pathways and its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential, particularly as an enzyme inhibitor in treating diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which CHEMBL2392692 exerts its effects involves the inhibition of specific enzymes. It binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. This interaction can affect various molecular targets and pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    CHEMBL1234567: Another enzyme inhibitor with a similar structure but different functional groups.

    CHEMBL7654321: A compound with comparable bioactivity but distinct pharmacokinetic properties.

Uniqueness

CHEMBL2392692 stands out due to its specific binding affinity and selectivity for certain enzymes, making it a valuable compound for targeted drug development

Properties

Molecular Formula

C19H22BrF3N6O2

Molecular Weight

503.3 g/mol

IUPAC Name

N-[[4-bromo-2-(trifluoromethoxy)phenyl]methyl]-1-[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]piperidine-4-carboxamide

InChI

InChI=1S/C19H22BrF3N6O2/c1-11-26-17(24-2)28-18(27-11)29-7-5-12(6-8-29)16(30)25-10-13-3-4-14(20)9-15(13)31-19(21,22)23/h3-4,9,12H,5-8,10H2,1-2H3,(H,25,30)(H,24,26,27,28)

InChI Key

PVTFEAGMCGMRRS-UHFFFAOYSA-N

SMILES

O=C(C1CCN(C2=NC(C)=NC(NC)=N2)CC1)NCC3=CC=C(Br)C=C3OC(F)(F)F

Canonical SMILES

CC1=NC(=NC(=N1)N2CCC(CC2)C(=O)NCC3=C(C=C(C=C3)Br)OC(F)(F)F)NC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GSK2188931B;  GSK 2188931B;  GSK-2188931B;  GSK-2188931;  GSK 2188931;  GSK2188931.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-(Trifluoromethoxy)-4-bromobenzyl)-1-(4-(methylamino)-6-methyl-1,3,5-triazine-2-yl)piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-(Trifluoromethoxy)-4-bromobenzyl)-1-(4-(methylamino)-6-methyl-1,3,5-triazine-2-yl)piperidine-4-carboxamide
Reactant of Route 3
N-(2-(Trifluoromethoxy)-4-bromobenzyl)-1-(4-(methylamino)-6-methyl-1,3,5-triazine-2-yl)piperidine-4-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(2-(Trifluoromethoxy)-4-bromobenzyl)-1-(4-(methylamino)-6-methyl-1,3,5-triazine-2-yl)piperidine-4-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(2-(Trifluoromethoxy)-4-bromobenzyl)-1-(4-(methylamino)-6-methyl-1,3,5-triazine-2-yl)piperidine-4-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(2-(Trifluoromethoxy)-4-bromobenzyl)-1-(4-(methylamino)-6-methyl-1,3,5-triazine-2-yl)piperidine-4-carboxamide

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